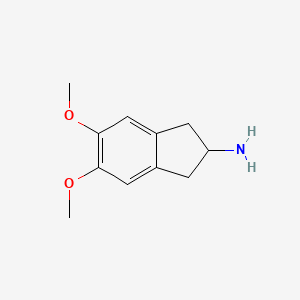

5,6-二甲氧基-2,3-二氢-1H-茚-2-胺

描述

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a chemical compound with the molecular formula C11H15NO2 . It is an impurity of Donepezil , an inhibitor of acetylcholinesterase .

Synthesis Analysis

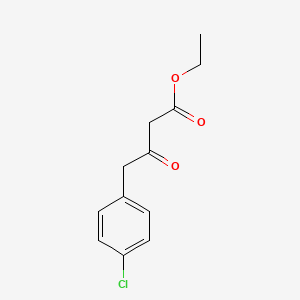

The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine involves the Michael addition reaction . The α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition .Molecular Structure Analysis

The molecular structure of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine can be represented by the InChI code: 1S/C11H15NO2/c1-13-10-5-7-3-9 (12)4-8 (7)6-11 (10)14-2/h5-6,9H,3-4,12H2,1-2H3 .Chemical Reactions Analysis

The Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one resulted in a variety of compounds with different stability . The possibility of retro-Michael reaction has been examined on the obtained products .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine include a melting point of 75-78°C . It is a solid at room temperature and should be stored under inert gas at 4°C .科学研究应用

Acetylcholinesterase Inhibition

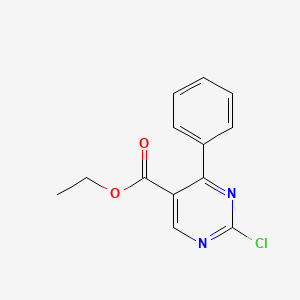

One of the applications of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is as an inhibitor of the enzyme acetylcholinesterase (AChE). Compounds derived from this chemical have been synthesized and evaluated for their potential to inhibit AChE, which is a target for the treatment of Alzheimer’s disease due to its role in breaking down acetylcholine, a neurotransmitter involved in memory and cognition .

Anti-inflammatory Agents

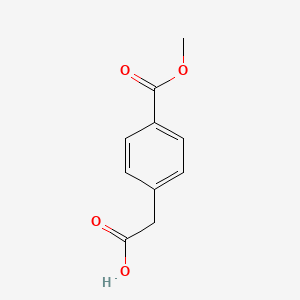

Derivatives of this compound have also been synthesized and assessed as anti-inflammatory agents. The amide derivatives of (5, 6-dimethoxy-2, 3-dihydro-1H-inden-1-yl) acetic acid, related to our compound of interest, have shown potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticholinesterase Activities

Further research into novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one, which is closely related to our compound, has shown potential anticholinesterase activities. These activities are significant for their potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .

Synthesis and Medicinal Chemistry

The compound is also significant in the field of synthesis and medicinal chemistry. It serves as a building block for various synthetic pathways leading to new molecules with potential therapeutic applications. Its presence in peer-reviewed papers and technical documents underscores its importance in research and development .

Michael Addition Reaction

In synthetic organic chemistry, this compound is used in Michael addition reactions. These reactions are crucial for constructing carbon-carbon bonds and are widely used in the synthesis of various pharmaceuticals. The compound’s derivatives have been synthesized by evaluating old methods and examining new methods, highlighting its versatility in chemical reactions .

作用机制

Target of Action

The primary target of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine binds to both the peripheral site and the active site of AChE . This dual binding blocks the access of acetylcholine to the active site of the enzyme, preventing its breakdown. As a result, the concentration of acetylcholine in the synaptic cleft increases, leading to prolonged cholinergic effects.

安全和危害

属性

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-7-3-9(12)4-8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZASGTHDRXFGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452994 | |

| Record name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |

CAS RN |

83598-55-4 | |

| Record name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)